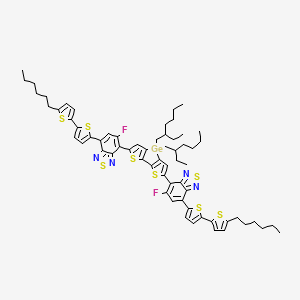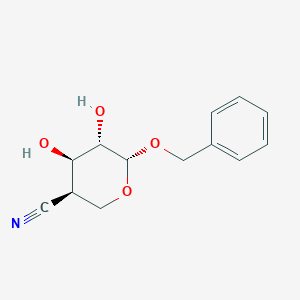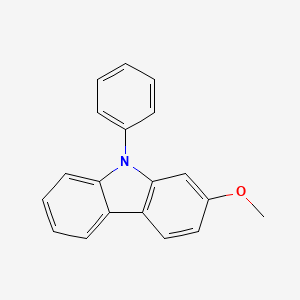
2-Methoxy-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-9-phenyl-9H-carbazole is an organic compound with the molecular formula C19H15NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 9-position of the carbazole core. Carbazoles are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed amination and subsequent cyclization of 2-iodoanisole and 9-phenylcarbazole. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced carbazole products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in an inert solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Carbazole derivatives such as 9,9’-bicarbazyl.
Reduction: Reduced carbazole compounds.
Substitution: Nitrated or halogenated carbazole derivatives.
Applications De Recherche Scientifique
2-Methoxy-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
9-Phenylcarbazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
2-Methoxycarbazole: Similar structure but without the phenyl group, affecting its stability and applications.
Uniqueness: 2-Methoxy-9-phenyl-9H-carbazole is unique due to the combined presence of the methoxy and phenyl groups, which enhance its electronic properties and stability. This makes it particularly valuable in electronic and optoelectronic applications compared to its analogs .
Propriétés
Formule moléculaire |
C19H15NO |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-methoxy-9-phenylcarbazole |
InChI |
InChI=1S/C19H15NO/c1-21-15-11-12-17-16-9-5-6-10-18(16)20(19(17)13-15)14-7-3-2-4-8-14/h2-13H,1H3 |
Clé InChI |
WJWUCWGMYCKNJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


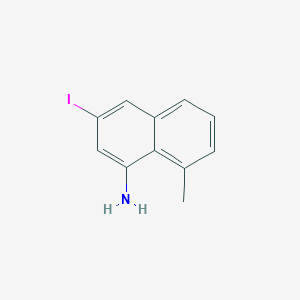
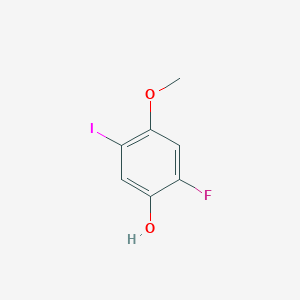

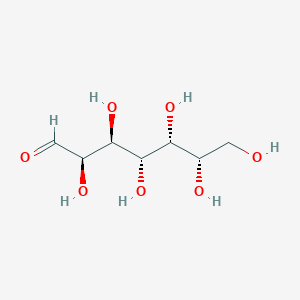
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


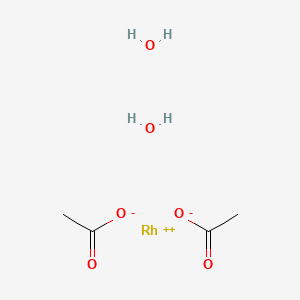
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

